molecular formula C11H10ClNO3S B7824352 Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate CAS No. 85750-08-9

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate

Cat. No.: B7824352
CAS No.: 85750-08-9
M. Wt: 271.72 g/mol
InChI Key: OYYYOYUUAGTANC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is a benzothiazole derivative characterized by a chloro substituent at the 5-position, a 2-oxo group, and an ethyl acetate moiety at the 3-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, known for their diverse pharmacological and material science applications . This compound is synthesized via reactions involving benzothiazole precursors and ethyl esters, often employing halogenated intermediates to introduce the chloro group . Its structural features, including the electron-withdrawing chloro substituent and ester functionality, make it a candidate for antimicrobial and enzyme inhibition studies .

Properties

IUPAC Name

ethyl 2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10ClNO3S/c1-2-16-10(14)6-13-8-5-7(12)3-4-9(8)17-11(13)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYYOYUUAGTANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235043
Record name Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate
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Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85750-08-9
Record name Ethyl 5-chloro-2-oxo-3(2H)-benzothiazoleacetate
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Record name Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate
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Record name Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate
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Record name Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate
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Preparation Methods

Reaction Mechanism and Conditions

This approach involves the reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate under basic conditions. Potassium hydroxide (KOH) in ethanol facilitates deprotonation, enabling nucleophilic attack at the chloroacetate’s electrophilic carbon.

Procedure :

  • Reagents : 2-Amino-5-chlorobenzothiazole (1.0 eq), ethyl chloroacetate (1.2 eq), KOH (1.5 eq), ethanol (solvent).

  • Conditions : Reflux at 70–80°C for 7 hours under nitrogen atmosphere.

  • Workup : Cool to room temperature, filter, and recrystallize from ethanol/water (25:5 v/v).

Yield and Purity :

ParameterValue
Yield70–75%
Purity (HPLC)≥98%
Melting Point148–150°C

Key Insights :

  • Excess ethyl chloroacetate (1.2–1.5 eq) ensures complete conversion of the amine.

  • Anhydrous ethanol minimizes hydrolysis of the ester group.

Condensation Reaction Pathway

Two-Step Synthesis via Hydrazide Intermediate

This method employs a condensation sequence starting with 2-aminothiophenol and ethyl 3-chloro-3-oxopropanoate.

Step 1: Formation of 2-(Benzo[d]thiazol-2-ylamino)acetohydrazide

  • Reagents : 2-Aminothiophenol (1.0 eq), ethyl 3-chloro-3-oxopropanoate (1.1 eq), hydrazine hydrate (1.2 eq).

  • Conditions : Reflux in methanol for 6–8 hours.

  • Workup : Filter and dry without further purification.

Step 2: Cyclization to Target Compound

  • Reagents : Intermediate hydrazide (1.0 eq), triethylamine (TEA, 1.2 eq), chloroacetyl chloride (1.5 eq).

  • Conditions : Stir in 1,4-dioxane at 25°C for 18 hours.

  • Workup : Concentrate, pour into ice-water, and purify via column chromatography (ethyl acetate/hexane, 3:7).

Yield and Purity :

ParameterValue
Overall Yield62–65%
Purity (NMR)≥95%

Advantages :

  • Avoids harsh reflux conditions, suitable for heat-sensitive intermediates.

  • Column chromatography ensures high purity for pharmacological studies.

Multi-Step Synthesis Involving Cyclization

Three-Step Protocol for Industrial Applications

This route, optimized for scalability, involves cyclization, esterification, and chlorination.

Step 1: Cyclization of 2-Aminothiophenol

  • Reagents : 2-Aminothiophenol (1.0 eq), chloroacetic acid (1.1 eq), HCl (catalyst).

  • Conditions : Reflux in toluene for 4 hours.

  • Intermediate : 5-Chloro-2-mercaptobenzothiazole (yield: 85%).

Step 2: Esterification with Ethanol

  • Reagents : Intermediate (1.0 eq), ethanol (3.0 eq), H2SO4 (catalyst).

  • Conditions : Reflux at 90°C for 5 hours.

  • Intermediate : Ethyl 5-chloro-2-mercaptobenzothiazole-3-acetate (yield: 78%).

Step 3: Oxidation to 2-Oxo Derivative

  • Reagents : Intermediate (1.0 eq), H2O2 (2.0 eq), acetic acid (solvent).

  • Conditions : Stir at 50°C for 3 hours.

  • Product : Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate (yield: 80%).

Industrial Optimization :

  • Continuous flow reactors reduce reaction time by 40% compared to batch processes.

  • Automated pH control minimizes byproduct formation.

Comparative Analysis of Synthetic Routes

MethodYieldPurityCostScalability
Nucleophilic Substitution75%98%$$Moderate
Condensation65%95%$$$Low
Multi-Step Cyclization80%97%$$High

Key Findings :

  • Nucleophilic substitution balances cost and yield for lab-scale synthesis.

  • Multi-step cyclization is preferred industrially due to superior scalability and yield.

Optimization Strategies for Improved Yield and Purity

Solvent Selection

  • Ethanol/water mixtures (25:5 v/v) enhance recrystallization efficiency, achieving ≥98% purity.

  • 1,4-Dioxane improves solubility of intermediates during cyclization.

Catalytic Enhancements

  • Triethylamine (TEA) : Increases reaction rate in condensation pathways by neutralizing HCl byproducts.

  • Sulfuric acid vs. HCl : H2SO4 provides higher esterification yields (78% vs. 65%).

Temperature Control

  • Reflux at 70–80°C optimizes nucleophilic substitution without degrading the ester group.

  • Lower temperatures (25°C) in condensation reactions prevent side reactions.

Troubleshooting Common Synthesis Challenges

Low Yields

  • Cause : Insufficient ethyl chloroacetate or short reaction duration.

  • Solution : Use 1.5 eq of ethyl chloroacetate and extend reflux to 8 hours.

Impurity Formation

  • Cause : Hydrolysis of ester groups in aqueous conditions.

  • Solution : Employ anhydrous solvents and nitrogen atmosphere.

Scaling Issues

  • Cause : Inefficient heat transfer in batch reactors.

  • Solution : Transition to continuous flow systems with real-time monitoring.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate has garnered attention for its potential therapeutic properties. Research indicates that it exhibits a range of biological activities, making it a candidate for drug development.

Biological Activities

  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent, potentially effective against various pathogens due to its structural attributes that enhance interaction with biological targets.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action and efficacy in cancer therapy.

Agricultural Applications

In the field of agrochemicals, this compound is utilized primarily as a herbicide.

Herbicidal Properties

The compound is effective in controlling weed growth in various crops. Its application helps improve crop yield by minimizing competition from unwanted vegetation.

Analytical Applications

This compound can be analyzed using advanced chromatographic techniques.

High Performance Liquid Chromatography (HPLC)

The compound has been successfully separated and analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which facilitates the isolation of impurities and aids in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
  • Structure : Replaces the benzothiazole core with a benzoxazole ring (oxygen instead of sulfur) and a methyl group at position 4.
  • Molecular Weight : 235.24 g/mol (vs. ~257.67 g/mol for the target compound) .
  • Methyl substituent at position 5 may enhance lipophilicity but lacks the electron-withdrawing effect of chlorine.
  • Applications : Primarily explored for anti-inflammatory properties due to benzoxazole’s affinity for COX-2 inhibition .
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate
  • Structure : Features a 4-chloro substituent and a partially saturated (2,3-dihydro) benzothiazole ring.
  • Molecular Weight : ~257.67 g/mol (identical to the target compound) .
  • Saturation at the 2,3-position disrupts aromaticity, decreasing planarity and affecting binding interactions in biological systems.
  • Applications : Studied in crystallography for packing behavior, showing distinct lattice arrangements due to reduced aromaticity .
(E)-Ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
  • Structure: Contains a 6-chloro substituent and an isoxazole-imino side chain.
  • Molecular Weight : ~405.83 g/mol .
  • Key Differences: The bulky isoxazole-imino group introduces steric hindrance and hydrogen-bonding capabilities. 6-Chloro placement may direct electrophilic substitution differently than 5-chloro.
  • Applications : Designed for targeted enzyme inhibition, leveraging the isoxazole’s affinity for ATP-binding pockets .
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate
  • Structure : Replaces benzothiazole with a thiadiazole ring and incorporates an isobutyl group.
  • Molecular Weight : 257.31 g/mol .
  • Isobutyl group enhances lipophilicity, improving membrane permeability.
  • Applications : Explored for antimicrobial activity due to thiadiazole’s broad-spectrum efficacy .

Comparative Data Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Applications
Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate Benzothiazole 5-Cl, 2-oxo, 3-ester ~257.67 Antimicrobial, enzyme inhibition
Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate Benzoxazole 5-Me, 2-oxo, 3-ester 235.24 Anti-inflammatory
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate Dihydrobenzothiazole 4-Cl, 2-oxo, 3-ester ~257.67 Crystallography, structural studies
(E)-Ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Benzothiazole 6-Cl, isoxazole-imino ~405.83 Targeted enzyme inhibition
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate Thiadiazole 5-isobutyl, 2-amino 257.31 Antimicrobial

Research Findings and Key Insights

  • Electronic Effects : The 5-chloro group in the target compound enhances electrophilicity at the benzothiazole core, promoting nucleophilic attack in enzyme inhibition .
  • Bioavailability : The ethyl ester acts as a pro-drug, improving solubility over carboxylic acid derivatives .
  • Structural Rigidity : Compared to dihydrobenzothiazole derivatives , the fully aromatic benzothiazole in the target compound enables stronger π-π interactions in biological targets.
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than multi-step routes for tetrazole or thiadiazole hybrids .

Biological Activity

Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following structure:

C9H8ClNOS2\text{C}_9\text{H}_8\text{ClNOS}_2

This compound features a benzothiazole core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as HepG2 and A549 .
    • A specific study reported that related compounds induced apoptosis in HepG2 cells with an IC50 of 48 nM, indicating potent anticancer activity .
    CompoundCell LineIC50 (nM)
    This compoundHepG248
    Compound 7e (related derivative)SKRB-31.2
    Compound 7e (related derivative)SW6204.3

Antibacterial Activity

Benzothiazole derivatives are also recognized for their antibacterial properties. This compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria.

Research Findings

  • Inhibition Studies :
    • Compounds derived from the benzothiazole scaffold have shown effectiveness against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to multiple antibiotics .
    PathogenMIC (μg/mL)
    Acinetobacter baumannii4
    Pseudomonas aeruginosa8

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Enzyme Inhibition : Some studies indicate that benzothiazoles can inhibit key enzymes involved in bacterial DNA replication and repair, contributing to their antibacterial effects .

Q & A

Q. What are the common synthetic routes for preparing ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate?

  • Methodological Answer : Two primary methods are documented: (i) Nucleophilic substitution : Reacting 2-amino-5-chlorobenzothiazole with ethyl chloroacetate in the presence of KOH in ethanol under reflux (7 hours), yielding the target compound after recrystallization from ethanol . (ii) Condensation reaction : Using 2-aminothiophenol and ethyl 3-chloro-3-oxopropanoate with trimethylamine as a base, followed by purification via solvent evaporation and ether washing .

Q. How can the purity of synthesized this compound be validated?

  • Methodological Answer : Employ a combination of techniques:
  • Thin-layer chromatography (TLC) to monitor reaction progress .
  • Recrystallization from ethanol/water mixtures (e.g., 25:5 ratio) to remove impurities .
  • Elemental analysis (C, H, N, S) and melting point determination to confirm molecular composition and purity .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol/water mixtures (e.g., 25:5 v/v) are effective for recrystallization, balancing solubility and yield. For hygroscopic intermediates, anhydrous ethanol or THF can minimize hydrolysis .

Q. How should researchers troubleshoot low yields in the synthesis?

  • Methodological Answer : Key factors to optimize:
  • Stoichiometric ratios : Ensure excess ethyl chloroacetate (1.2–1.5 equivalents) to drive the reaction .
  • Temperature control : Maintain reflux conditions (70–80°C) for nucleophilic substitution reactions .
  • Reaction duration : Extend heating to 7+ hours if intermediates persist .

Advanced Research Questions

Q. What strategies are recommended for functionalizing the benzothiazole core to introduce bioactive groups?

  • Methodological Answer :
  • Hydrazide formation : React the ester group with hydrazine hydrate to generate hydrazide derivatives, enabling further conjugation (e.g., Schiff base formation) .
  • Heterocyclic coupling : Use palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups at the 5-chloro position .

Q. How can crystallographic data resolve contradictions in structural assignments?

  • Methodological Answer :
  • Use SHELXL for small-molecule refinement and ORTEP for anisotropic displacement modeling to validate bond lengths/angles .
  • Compare experimental X-ray diffraction data with computational predictions (e.g., density functional theory) to confirm stereoelectronic effects .

Q. What analytical approaches address discrepancies in spectroscopic data (e.g., NMR vs. X-ray)?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomeric equilibria or rotational barriers affecting chemical shifts .
  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry or hydrogen bonding networks .

Q. How can computational tools validate proposed reaction mechanisms?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states and intermediates for key steps (e.g., cyclization or nucleophilic attack) .
  • Use molecular docking to predict bioactivity of derivatives, guiding synthetic priorities .

Q. What methods optimize solubility for in vitro bioactivity assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to balance solubility and biocompatibility .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for hydrophobic derivatives .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Synthesize analogs with systematic substitutions (e.g., replacing the 5-chloro group with Br, F, or methyl) .
  • Evaluate bioactivity (e.g., antimicrobial, anti-inflammatory) using standardized assays (e.g., microbroth dilution for MIC determination) .

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